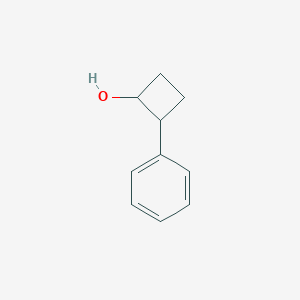
2-Phenylcyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenylcyclobutanol is a chemical compound used as an intermediate in pharmaceutical research and development . It has a molecular formula of C10H12O .
Molecular Structure Analysis
2-Phenylcyclobutanol belongs to the class of organic compounds known as alcohols, characterized by the presence of a hydroxyl group (OH) on an aliphatic carbon atom . Its molecular weight is 148.2 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Phenylcyclobutanol are not detailed in the search results, it’s worth noting that alcohols like 2-Phenylcyclobutanol can participate in a variety of chemical reactions. For instance, they can undergo oxidation to form aldehydes, ketones, or carboxylic acids .Wissenschaftliche Forschungsanwendungen
Marker for Irradiated Foods
2-Phenylcyclobutanol and its derivatives have been studied for their potential as markers in irradiated foods. For example, 2-dodecylcyclobutanone, a cyclobutanone derivative, was synthesized and characterized for use as a marker in irradiated chicken meat. This compound was confirmed in irradiated chicken samples using GC-MS, showcasing its utility in identifying irradiated foods (Boyd et al., 1991).
Synthesis of Polysubstituted Pyrroles
In the field of organic synthesis, 2-phenylcyclobutanol derivatives have been used to synthesize complex organic compounds. For instance, an Au(I)-catalyzed reaction involving 1-(1-hydroxy-3-phenylprop-2-yn-1-yl)cyclobutanol was developed to afford a series of 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives in moderate to good yields (Mou et al., 2015).
Analytical Chemistry and Toxicology
In analytical chemistry, derivatives of 2-phenylcyclobutanol have been identified and characterized in various compounds. For instance, 2-(ethylamino)-2-(3-methoxyphenyl)cyclohexanone was identified and quantitatively analyzed in blood, urine, and vitreous humor using liquid chromatography and mass spectrometry (De Paoli et al., 2013).
Environmental Stress and Plant Physiology
Studies on 2-phenylcyclobutanol derivatives have also contributed to understanding environmental stress on plants. For example, research on the polycyclic aromatic hydrocarbon phenanthrene, a derivative of 2-phenylcyclobutanol, investigated its impact on oxidative stress and polyamine metabolism in the aquatic liverwort Riccia fluitans L. This study highlighted the compound's role in inducing oxidative stress and its effects on plant physiology (Burritt, 2008).
Synthesis of VLA-4 Antagonists
In medicinal chemistry, the synthesis of novel compounds derived from 2-phenylcyclobutanol has been explored. For instance, a series of uniquely functionalized 3-aminocyclobut-2-en-1-ones were synthesized from cyclobuta-1,3-diones and phenylalanine-derived primary amines. These compounds were identified as potent antagonists of VLA-4, a protein involved in immune responses (Brand et al., 2003).
Zukünftige Richtungen
While specific future directions for 2-Phenylcyclobutanol are not detailed in the search results, it’s worth noting that the field of catalytic chemistry, which includes the study and synthesis of organic compounds like 2-Phenylcyclobutanol, is expected to play a crucial role in sustainable economic development .
Eigenschaften
IUPAC Name |
2-phenylcyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c11-10-7-6-9(10)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZJJHQLLQDVIPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92243-55-5 |
Source


|
| Record name | 2-phenylcyclobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

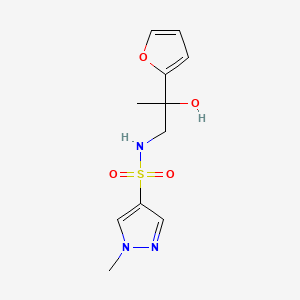
![2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)-N-ethyl-N-(3-methylphenyl)acetamide](/img/structure/B2891239.png)
![3-[(2-fluorophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
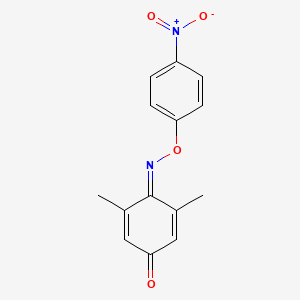
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(benzylsulfonyl)-1H-indol-1-yl)acetamide](/img/structure/B2891245.png)
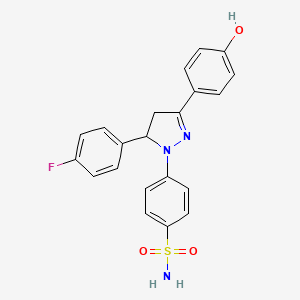
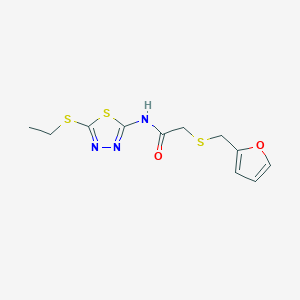
![1-(3,4-Dimethylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2891252.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-7H-purine](/img/structure/B2891253.png)

![N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide](/img/structure/B2891255.png)
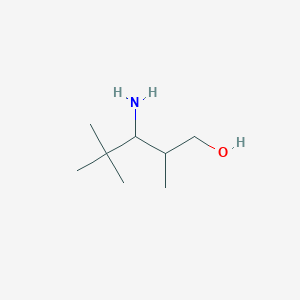
![1-[4-(3-Pyridin-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2891259.png)
![1-(([1,1'-Biphenyl]-4-yloxy)methyl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891261.png)